molecular formula C10H10ClN3 B11810494 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11810494
M. Wt: 207.66 g/mol
InChI Key: DPOCBFMWFFEFRT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 3-chlorobenzoylacetone and methylhydrazine.

    Substitution Reactions: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a chlorobenzene derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group.

    4-Methylpyrazole: A pyrazole derivative with a methyl group at the 4-position.

Uniqueness

3-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of its chlorophenyl and methyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14)

InChI Key

DPOCBFMWFFEFRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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